Cas no 921776-06-9 (N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide)

N-4-({2-(4-メトキシフェニル)エチルカルバモイル}メチル)-1,3-チアゾール-2-イル-2,2-ジメチルプロパンアミドは、高度に特異的な構造を有する有機化合物です。この化合物は、チアゾール環と芳香族メトキシ基を組み合わせたユニークな骨格を持ち、医薬品中間体や生物活性分子としての潜在的な応用が期待されます。特に、分子内のカルバモイル基とアミド結合が安定性を高め、標的タンパク質との選択的相互作用を可能にします。立体障害を生じる2,2-ジメチルプロパンアミド構造が代謝耐性を向上させ、薬理学的特性の最適化に寄与します。その構造的特徴から、神経科学分野やGタンパク質共役受容体(GPCR)関連研究におけるリガンドとしての利用可能性が注目されています。

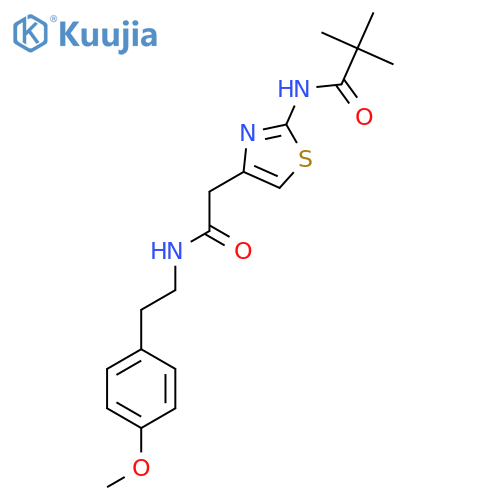

921776-06-9 structure

商品名:N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide

N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide 化学的及び物理的性質

名前と識別子

-

- N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide

- AKOS004952193

- N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

- VU0494934-1

- 921776-06-9

- N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

- F2202-1311

- N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

-

- インチ: 1S/C19H25N3O3S/c1-19(2,3)17(24)22-18-21-14(12-26-18)11-16(23)20-10-9-13-5-7-15(25-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,20,23)(H,21,22,24)

- InChIKey: QVJVBFYPZQYMDJ-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(NCCC2C=CC(=CC=2)OC)=O)N=C1NC(C(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 375.16166284g/mol

- どういたいしつりょう: 375.16166284g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 473

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 109Ų

N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2202-1311-20mg |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2202-1311-5mg |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2202-1311-1mg |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2202-1311-2mg |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2202-1311-3mg |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2202-1311-5μmol |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2202-1311-4mg |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2202-1311-10μmol |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2202-1311-10mg |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2202-1311-15mg |

N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

921776-06-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

921776-06-9 (N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量